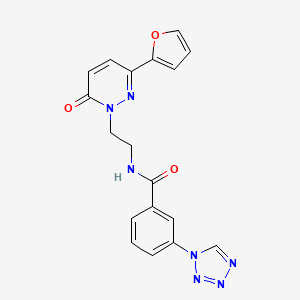
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N7O3 and its molecular weight is 377.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety, a pyridazinone core, and a tetrazole unit, contributing to its chemical reactivity and biological interactions. The molecular formula is C15H17N5O3 with a molecular weight of 287.31 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan and pyridazinone components can bind to enzymes or receptors, modulating their activity. The tetrazole moiety enhances solubility and bioavailability, facilitating distribution within biological systems .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Furan Moiety | Contributes to reactivity |
| Pyridazinone Core | Central to biological activity |
| Tetrazole Unit | Enhances solubility and bioavailability |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridazinones can inhibit bacterial growth.
- Anticancer Properties : Compounds containing furan and pyridazine rings have demonstrated selective toxicity against cancer cells, potentially through mechanisms involving tubulin polymerization inhibition .
Case Studies
-
Anticancer Activity :
A study evaluated the efficacy of similar compounds in inhibiting the proliferation of MCF-7 breast cancer cells. Results indicated that the furan-containing derivatives showed significant antiproliferative effects, suggesting potential for therapeutic applications in oncology . -
Antimicrobial Testing :
In vitro tests demonstrated that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria. This highlights the potential use of these compounds in treating infections caused by resistant strains .
Research Findings
Recent findings suggest that this compound can selectively target activated endothelial cells in tumors while sparing normal cells. This selectivity is crucial for developing treatments that minimize side effects associated with traditional chemotherapy .
Table 2: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c26-17-7-6-15(16-5-2-10-28-16)21-24(17)9-8-19-18(27)13-3-1-4-14(11-13)25-12-20-22-23-25/h1-7,10-12H,8-9H2,(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNWTRYCSJBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














